N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide
Description
This compound is a pyrazoloquinoline derivative characterized by a fused pyrazole-quinoline core with distinct substituents:
- 5-[(2-Fluorophenyl)methyl]: A benzyl moiety with fluorine substitution, likely improving lipophilicity and target affinity.
- 3-Oxo group: Introduces hydrogen-bonding capability, critical for enzymatic interactions.
- N-(3,4-dimethylphenyl)acetamide side chain: Modulates solubility and pharmacokinetic properties.
Pyrazoloquinolines are renowned for their versatile bioactivity (antimicrobial, anticancer, CNS modulation) and fluorescent properties .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F2N4O2/c1-16-7-9-20(11-17(16)2)30-25(34)15-33-27(35)22-14-32(13-18-5-3-4-6-23(18)29)24-10-8-19(28)12-21(24)26(22)31-33/h3-12,14H,13,15H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYYRPKNKJGJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC=C5F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrazoloquinoline-Based PDE Inhibitors
- Example: Pyrazoloquinoline PDE10 inhibitors (Yang et al., 2012) . Structure: Lacks the 3-oxo group but includes a trifluoromethyl substituent. Activity: Potent PDE10 inhibition (IC₅₀ < 10 nM) for schizophrenia management. Comparison: The 3-oxo group in the target compound may confer selectivity for other PDE isoforms (e.g., PDE4/5) due to hydrogen-bonding interactions with catalytic domains.
Fluorescent Pyrazoloquinoline Derivatives
- Example: 3-(2-Pyridyl)-2-pyrazoline derivatives (Wang et al., 2001) . Structure: Pyrazoline-naphthalimide hybrids with Zn²⁺-sensing capabilities. Fluorescence: Quantum yield (Φ) > 0.8 in nonpolar solvents.
- Target Compound: The 8-fluoro and 5-benzyl groups may redshift emission compared to unsubstituted pyrazoloquinolines, while the 3-oxo group could reduce Φ in polar solvents due to increased dipole moment .
Pyrazolo[4,3-c]quinolin-2-one Derivatives
- Example: Angular pyrazolo[4,3-c]quinolin-2-ones synthesized via DMF-mediated cyclization () . Structure: Similar core but lacks fluorinated substituents. Synthesis: Microwave-assisted methods improve yield (>80%) and reduce reaction time (<1 hour) compared to traditional thermal cyclization .
Pharmacological and Functional Comparisons
Fluorescence Properties
Biological Activity
Molecular Formula
- C : 22
- H : 19
- N : 5
- O : 4
- Molecular Weight : 449.5 g/mol
IUPAC Name
- N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide
Structure Representation
The compound features a pyrazoloquinoline backbone with various substituents that may influence its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of pyrazoloquinoline showed cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) with IC50 values ranging from 6.2 µM to 43.4 µM .
The proposed mechanism for the anticancer effects involves:
- Inhibition of Cell Proliferation : Compounds disrupt the cell cycle in cancer cells.
- Induction of Apoptosis : They trigger programmed cell death pathways.
- Targeting Specific Enzymes : Similar compounds have been shown to inhibit metabolic enzymes crucial for cancer cell survival .
Antimicrobial Activity
Additionally, related compounds have demonstrated antimicrobial properties:
- Some derivatives exhibited higher antibacterial activity compared to antifungal activity against various pathogens .
Case Studies
- Case Study on Anticancer Efficacy : A derivative of the pyrazoloquinoline structure was tested against multiple cancer cell lines and showed promising results in inhibiting tumor growth through apoptosis induction.
- Antimicrobial Testing : In vitro studies revealed that certain analogs of this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in infectious diseases .
Data Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
